molecular formula C18H26N4O3 B3004577 4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-79-8

4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B3004577
CAS RN: 866156-79-8
M. Wt: 346.431
InChI Key: PZYVEMVDZBQJBK-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of compounds widely recognized in medicinal chemistry for their therapeutic effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The compound "4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one" belongs to this class and is structurally related to derivatives that have been synthesized and studied for various biological activities, including potential anti-cancer properties .

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the formation of quaternary stereogenic centers, which are challenging to produce with high enantioselectivity. One approach to synthesizing such compounds with diverse N1 functionality involves the installation of a di(p-anisyl)methyl (DAM) group, followed by a deprotonation/trapping protocol that allows for the introduction of various electrophiles. This method has been shown to yield quaternary benzodiazepines with excellent enantioselectivity . Additionally, acyl derivatives of benzodiazepines have been synthesized, such as the acetyl and benzoyl derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid, which displayed analgesic and antianxiety properties .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be elucidated using techniques such as NMR, IR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was determined to crystallize in the orthorhombic system with P212121 space group, featuring intermolecular hydrogen bonds and π-π interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions, including those that lead to the formation of acyl derivatives. These reactions can impart different pharmacological properties to the resulting compounds. For example, the acetyl derivative of a benzodiazepine ester showed analgesic activity, while its benzoyl derivative exhibited antianxiety effects . Furthermore, the treatment of benzodiazepine derivatives with secondary amines can lead to the formation of amides with psychotropic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives can be studied using computational methods such as density functional theory (DFT) calculations. These studies can provide insights into the electronic properties, including the energies of frontier molecular orbitals, which are relevant for understanding the compound's reactivity. Additionally, molecular electrostatic potential maps can be generated to identify reactive sites on the molecular surface . The physical properties, such as solubility and crystallization behavior, are also crucial for the development of these compounds as therapeutic agents.

Scientific Research Applications

1. Psychotropic and Antiproliferative Activities Research into derivatives of 4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has revealed their potential psychotropic and antiproliferative activities. Nawrocka et al. (1998) explored the synthesis of new derivatives and tested them for psychotropic activity, noting a weak toxicity. Additionally, the compounds demonstrated anxiolytic activity and were screened for cytotoxic (antiproliferative) activity in vitro using different human cancer cell lines, though none showed inhibiting effects against the tumor lines used (Nawrocka et al., 1998).

2. Chemical Synthesis and Characterization Several studies have focused on the synthesis and characterization of various derivatives of this compound. Akila et al. (2020) synthesized N5-substituted and N1,N5-disubstituted tetrahydro-1,5-benzodiazepin-2-ones and carried out their characterization using various spectral techniques. They also evaluated the antimicrobial activity of these compounds (Akila et al., 2020). Ishizumi et al. (1975) investigated the oxidation of tetrahydro-1,4-benzodiazepine derivatives, contributing to the understanding of the chemical properties of these compounds (Ishizumi et al., 1975).

3. Potential as CCK2 Antagonists Roberts et al. (2011) synthesized and tested 1,5-dialkyl-1,5-benzodiazepines as potential cholecystokinin-2 (CCK2) receptor antagonists. Among these, the 5-morpholinoethyl derivative was selected for further evaluation, highlighting the potential of this chemical structure in the development of new pharmaceutical agents (Roberts et al., 2011).

4. Agricultural Applications Asakavičiūtė et al. (2013, 2015) explored the influence of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives on the growth and productivity of narrow-leafed lupin, highlighting the potential of these compounds in agricultural applications. Their studies provided insights into how these derivatives could affect plant growth and resistance to fungal infestations (Asakavičiūtė et al., 2013), (Asakavičiūtė et al., 2015).

5. Antimicrobial Activity Sharma et al. (1997) synthesized new 1,5-benzothiazepine derivatives as analogs of anticancer drugs and evaluated their antimicrobial activity. This research contributes to understanding the potential of 1,5-benzodiazepine derivatives in the development of new antimicrobial agents (Sharma et al., 1997).

properties

IUPAC Name

4-methyl-5-[2-(2-morpholin-4-ylethylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-14-12-17(23)20-15-4-2-3-5-16(15)22(14)18(24)13-19-6-7-21-8-10-25-11-9-21/h2-5,14,19H,6-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYVEMVDZBQJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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